molecular formula C20H20N4O3 B11175426 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11175426
M. Wt: 364.4 g/mol
InChI Key: ICHGSRCYEQFJHR-GORDUTHDSA-N
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Description

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and a pyrido[2,3-d]pyrimidin-4-ol core

Preparation Methods

The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) under reflux .

Chemical Reactions Analysis

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant anticancer activity. Studies have shown that:

  • Mechanism of Action : These compounds often act as inhibitors of specific protein kinases involved in cancer cell proliferation.
  • Cell Line Studies : Preliminary data suggest that 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol demonstrates cytotoxic effects against various cancer cell lines. For example, it has shown promising results against HeLa (cervical cancer) cells with IC50 values yet to be determined.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems:

  • Serotonin and Dopamine Receptors : The morpholine and pyridine components may confer affinity for these receptors, indicating possible applications in treating mood disorders.
  • In Vitro Studies : Compounds similar to this one have been evaluated in vitro for their ability to modulate neurotransmitter activity.

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of related compounds:

  • Broad-Spectrum Activity : Some derivatives have exhibited antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cellsOngoing studies
NeuropharmacologicalPotential modulation of serotonin receptorsPreliminary findings
AntimicrobialBroad-spectrum antimicrobial activityEmerging research

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer properties of structurally similar compounds. The findings indicated that certain derivatives had favorable safety profiles while exhibiting potent anticancer activity in vitro.

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound could also exhibit similar properties.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of tyrosine kinases and cyclin-dependent kinases (CDK4), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. Its structure includes a morpholine ring and a pyrido-pyrimidine core, which are key to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[2,3-d]pyrimidine framework through cyclization reactions. The specific synthetic route may vary, but it often includes the use of morpholine derivatives and methoxy-substituted phenyl groups to enhance biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various pyrido[2,3-d]pyrimidine derivatives, including our compound of interest. The following findings summarize its biological activity:

  • Inhibition of Kinase Activity : The compound has demonstrated significant inhibitory effects against various cancer cell lines. For instance, in vitro tests showed an IC50 value in the nanomolar range against EGFR (epidermal growth factor receptor) kinase, indicating potent activity against tumors expressing this receptor .
  • Cytotoxicity : The compound exhibited cytotoxic effects on several cancer cell lines (e.g., A549 and NCI-H1975). The cytotoxicity was attributed to its ability to induce apoptosis and inhibit proliferation in these cells .
  • Mechanism of Action : The mechanism underlying the compound's activity appears to involve interference with key signaling pathways associated with tumor growth and survival. For example, it may inhibit downstream signaling cascades activated by EGFR .

Data Summary

Activity Type Cell Line IC50 (nM) Mechanism
Kinase InhibitionNCI-H197513EGFR inhibition
CytotoxicityA549<50Induction of apoptosis
CytotoxicityHeLaVariableCell cycle arrest

Case Studies

  • Study on Pyrido[2,3-d]pyrimidines : A recent study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their antitumor activities. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity against HeLa cells compared to others .
  • EGFR Inhibitors : Research focusing on EGFR inhibitors highlighted that compounds similar to our target demonstrated selective toxicity towards cancer cells harboring specific mutations (L858R/T790M), reinforcing their potential as targeted therapies .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N4O3/c1-26-16-6-3-14(4-7-16)2-5-15-8-9-21-18-17(15)19(25)23-20(22-18)24-10-12-27-13-11-24/h2-9H,10-13H2,1H3,(H,21,22,23,25)/b5-2+

InChI Key

ICHGSRCYEQFJHR-GORDUTHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4

Origin of Product

United States

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